molecular formula C8H14F3N B13644963 (1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

(1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

Cat. No.: B13644963
M. Wt: 181.20 g/mol
InChI Key: WSUQSKKRQJAQFI-BQBZGAKWSA-N
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Description

(1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a trifluoroethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as palladium or platinum.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions may lead to the formation of simpler amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Simplified amine compounds.

    Substitution Products: Various substituted cyclohexane derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.
  • Studied for its effects on biological systems and potential therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Investigated for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance the compound’s binding affinity and specificity, leading to unique biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Cyclohexanamine: Lacks the trifluoroethyl group, leading to different chemical and biological properties.

    2,2,2-Trifluoroethylamine: Lacks the cyclohexane ring, resulting in different reactivity and applications.

Uniqueness:

  • The presence of both the cyclohexane ring and the trifluoroethyl group in (1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine imparts unique chemical properties, such as increased stability and reactivity.
  • The compound’s structure allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Further research and development may uncover new uses and enhance our understanding of its properties and mechanisms of action.

Properties

Molecular Formula

C8H14F3N

Molecular Weight

181.20 g/mol

IUPAC Name

(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H14F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7H,1-5,12H2/t6-,7-/m0/s1

InChI Key

WSUQSKKRQJAQFI-BQBZGAKWSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CC(F)(F)F)N

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)N

Origin of Product

United States

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